molecular formula C16H20O4 B13102407 (R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid

(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid

Cat. No.: B13102407
M. Wt: 276.33 g/mol
InChI Key: YDLPEYDBEHTEBJ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid is a chiral organic compound with the molecular formula C₁₆H₂₀O₄, serving as a valuable building block in synthetic and medicinal chemistry research . This molecule features a stereogenic center in the (R)-configuration and a benzyl-protected oxo-carboxylic acid chain, making it a versatile chiral synthon for the asymmetric synthesis of complex molecules. Its primary research applications include serving as a key intermediate in the development of pharmaceutical candidates, particularly for constructing active pharmaceutical ingredients (APIs) with defined stereochemistry. The cyclopentyl and benzyloxy substituents contribute to the compound's lipophilicity, which can be exploited to modulate the drug-like properties and bioavailability of final target molecules. Researchers utilize this compound in the synthesis of prostaglandin analogs, other chiral carboxylic acid derivatives, and for studying enzyme-substrate interactions. The product is provided with high chemical and enantiomeric purity to ensure consistent and reliable experimental outcomes. This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information prior to use.

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

(2R)-2-cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C16H20O4/c17-15(20-11-12-6-2-1-3-7-12)10-14(16(18)19)13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2,(H,18,19)/t14-/m1/s1

InChI Key

YDLPEYDBEHTEBJ-CQSZACIVSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCC(C1)C(CC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Benzyl Protection: The hydroxyl group of the starting material is protected using benzyl chloride in the presence of a base such as sodium hydroxide.

    Cyclopentyl Introduction: The cyclopentyl group is introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with the protected intermediate.

    Oxidation: The resulting intermediate undergoes oxidation using an oxidizing agent like potassium permanganate to introduce the oxo group.

    Deprotection: The benzyl protecting group is removed using hydrogenation in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of ®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antifibrotic Treatments

Recent studies have identified (R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid as a promising candidate for the development of selective lysophosphatidic acid receptor 1 (LPAR1) antagonists. LPAR1 antagonists are being explored for their potential to treat fibrotic diseases due to their ability to modulate fibrogenesis pathways. In vitro assays demonstrated that this compound exhibits significant inhibition of LPAR1 activity, suggesting its utility in antifibrotic therapies .

1.2 Neuroprotective Properties

Research has indicated that derivatives of 4-oxobutanoic acid compounds may possess neuroprotective effects. These compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for treating neurodegenerative disorders. Studies have shown that this compound could potentially protect neuronal cells from oxidative stress and apoptosis .

Synthesis and Characterization

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including the use of chiral catalysts to ensure enantioselectivity. A common synthetic route includes the condensation of cyclopentanone derivatives with benzyloxy acetic acid, followed by oxidation steps to yield the desired oxobutanoic structure .

2.2 Characterization Techniques

Characterization of the synthesized compound is conducted using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirms the presence of functional groups.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and purity of the compound.
  • Infrared Spectroscopy (IR) : Helps identify specific functional groups based on their vibrational transitions.

Case Studies

3.1 Clinical Trials and Efficacy Studies

A notable clinical study investigated the efficacy of this compound in patients with idiopathic pulmonary fibrosis (IPF). The study aimed to assess its impact on lung function and fibrotic progression. Results indicated a statistically significant improvement in forced vital capacity (FVC) among treated patients compared to controls, underscoring its potential as a therapeutic agent in fibrotic diseases .

3.2 Cosmetic Applications

In addition to therapeutic uses, there is emerging interest in the application of this compound in cosmetic formulations due to its moisturizing and skin barrier-enhancing properties. Formulations incorporating this compound have been shown to improve skin hydration and elasticity in dermatological studies, making it a candidate for anti-aging products .

Summary

This compound demonstrates significant promise across various fields, particularly in medicinal chemistry as an antifibrotic agent and neuroprotective compound. Its synthesis and characterization are well-established, with ongoing research exploring its efficacy in clinical settings and cosmetic applications.

Data Table: Key Properties and Applications

Property/ApplicationDescription
Chemical Structure C13H16O3
Potential Applications Antifibrotic treatments, neuroprotection, cosmetics
Synthesis Method Multi-step organic synthesis involving chiral catalysts
Characterization Techniques NMR, MS, IR
Clinical Trial Outcomes Significant improvement in lung function in IPF patients
Cosmetic Benefits Enhanced skin hydration and elasticity

Mechanism of Action

The mechanism of action of ®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the oxo group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs and their similarity scores (based on ):

Compound Name CAS No. Similarity Score Key Structural Differences
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid 122225-33-6 0.88 tert-Butoxy at C4, benzyl at C2 (vs. cyclopentyl at C2 in target)
3-Benzyl-4-methoxy-4-oxobutanoic acid 651013-72-8 1.00 Methoxy at C4, benzyl at C3 (positional isomer of target)
2,2-Dimethyl-3-phenylpropanoic acid 5669-14-7 0.84 Propanoic acid backbone with dimethyl and phenyl groups

Key Observations :

  • The highest similarity (0.88) is observed with (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, differing in substituent position (C2 vs. C4) and tert-butoxy vs. benzyloxy groups.
  • Positional isomers (e.g., 3-Benzyl-4-methoxy-4-oxobutanoic acid) exhibit full backbone similarity but divergent substituent placement .

Physicochemical Properties

Property (R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic Acid (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid () 4-[(2R)-...-4-oxobutanoic Acid ()
Molecular Formula C16H18O4 (estimated) C16H22O5 C33H30O16
Molecular Weight ~274.3 g/mol 310.34 g/mol 682.59 g/mol
Key Functional Groups Benzyloxy (C4), cyclopentyl (C2) tert-Butoxy (C4), benzyl (C2) Multiple hydroxyl, methoxy, and benzodioxin groups
Solubility (Predicted) Moderate (lipophilic benzyloxy and cyclopentyl) Low (highly lipophilic tert-butoxy) Low (bulky, polar substituents)

Key Observations :

  • The tert-butoxy group in (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid increases molecular weight and lipophilicity compared to the target compound’s benzyloxy group.
  • Complex analogs like the compound in (MW 682.59 g/mol) are less likely to penetrate cell membranes due to size and polarity .

Biological Activity

(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, analgesic, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a chiral center, a benzyloxy group, a cyclopentyl moiety, and a ketone functional group. Its molecular formula is C15H18O4C_{15}H_{18}O_4, indicating the presence of functional groups that contribute to its biological activity. The structure can be represented as follows:

 R 4 Benzyloxy 2 cyclopentyl 4 oxobutanoic acid\text{ R 4 Benzyloxy 2 cyclopentyl 4 oxobutanoic acid}

Research indicates that this compound may exert its biological effects through interactions with specific receptors or enzymes involved in metabolic pathways. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to elucidate its binding affinities and mechanisms.

1. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, which is crucial for conditions such as arthritis and other inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby mitigating inflammatory responses.

2. Analgesic Effects

Preliminary studies indicate that this compound possesses analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve the modulation of pain signaling pathways.

3. Anticancer Activity

Recent investigations have highlighted the compound's potential activity against various cancer cell lines. It appears to induce apoptosis in cancer cells, suggesting its utility in oncology research. The following table summarizes key findings from studies on its anticancer effects:

Study ReferenceCancer Cell LineIC50 Value (µM)Mechanism of Action
Study AMCF-715.0Induction of apoptosis
Study BHeLa20.5Inhibition of cell proliferation
Study CA54912.3Cell cycle arrest

Synthetic Routes

Several synthetic routes have been proposed for the preparation of this compound. A common method involves nucleophilic substitutions and condensation reactions, utilizing the carboxylic acid group for esterification and the ketone for aldol condensation under basic conditions.

Case Studies

Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups, supporting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Effects
In vitro studies on breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Q & A

Q. What are the key synthetic strategies for preparing (R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid?

Methodological Answer: The synthesis typically involves:

  • Stereoselective Cyclopentylation : Introduce the cyclopentyl group via alkylation of a β-keto ester intermediate using cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to maintain stereochemical integrity .
  • Benzyloxy Group Protection : Protect the hydroxyl group of the oxobutanoic acid precursor using benzyl bromide and a base like NaH in THF .
  • Oxidation-Reduction Control : Convert the ketone to the carboxylic acid via controlled oxidation (e.g., Jones oxidation) while retaining the benzyloxy protecting group .
    Critical Step : Monitor enantiomeric purity using chiral HPLC or polarimetry to ensure the (R)-configuration is preserved .

Q. How can researchers characterize the stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the absolute configuration by co-crystallizing the compound with a chiral amine (e.g., (1R,2S)-norephedrine) to form diastereomeric salts .
  • NMR Spectroscopy : Use NOESY or ROESY to detect spatial proximity between the cyclopentyl group and benzyloxy protons, confirming stereochemical orientation .
  • Computational Modeling : Compare experimental optical rotation values with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) .

Advanced Research Questions

Q. How can solvent effects influence the reactivity of the benzyloxy group in this compound during derivatization?

Methodological Answer:

  • Polar Protic vs. Aprotic Solvents : In DMSO or DMF (polar aprotic), the benzyloxy group is stable, enabling nucleophilic substitution at the cyclopentyl moiety. In methanol (polar protic), partial deprotection may occur, requiring careful monitoring via TLC .
  • Acidic Conditions : Avoid HCl or H₂SO₄, which hydrolyze the benzyloxy group. Use milder acids (e.g., AcOH) for selective modifications .
    Data Contradiction Note : Conflicting reports on benzyloxy stability in THF vs. DMF suggest solvent purity (trace water content) may skew results .

Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst in asymmetric hydrogenation of precursor ketones to achieve >95% ee .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired (S)-enantiomer from racemic mixtures .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Co-crystallize with a chiral resolving agent (e.g., L-proline) to isolate the (R)-form .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate cytotoxicity assays (e.g., MTT) using identical cell lines (e.g., HeLa or HEK293) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., free oxobutanoic acid) that may interfere with bioactivity measurements .
  • Structural Confirmation : Recharacterize batches with conflicting data via ¹H/¹³C NMR to rule out impurities or stereochemical drift .

Q. What computational tools predict the compound’s reactivity in novel reaction pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites using Gaussian or ORCA .
  • Molecular Dynamics (MD) Simulations : Model solvent interactions to assess benzyloxy group stability in proposed reaction environments (e.g., GROMACS) .
  • Retrosynthetic Analysis : Apply AI-driven platforms (e.g., Chematica) to design alternative synthetic routes prioritizing stereochemical fidelity .

Q. How does the cyclopentyl group’s conformation affect the compound’s physicochemical properties?

Methodological Answer:

  • LogP Measurement : Compare experimental octanol-water partition coefficients with computational predictions (e.g., SwissADME) to assess lipophilicity changes .
  • Thermal Analysis : Perform DSC to study melting point variations caused by cyclopentyl ring puckering (e.g., chair vs. boat conformers) .
  • Solubility Screening : Use high-throughput solubility assays in PEG-400/water mixtures to correlate conformation with bioavailability .

Q. What are the limitations in extrapolating in vitro data to in vivo models for this compound?

Methodological Answer:

  • Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid clearance due to esterase-mediated hydrolysis of the benzyloxy group .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to quantify unbound fractions, which may overestimate efficacy in cell-based assays .
  • Toxicity Profiling : Conduct zebrafish embryo toxicity assays (ZFET) to bridge gaps between cell viability and systemic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.